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For Researchers, Scientists, and Drug Development Professionals

Once a common over-the-counter antihistamine and sleep aid, methapyrilene was voluntarily

withdrawn from the market in the late 1970s after compelling evidence of its carcinogenic

potential emerged from animal studies.[1][2] This technical guide provides an in-depth review of

the historical toxicology profile of methapyrilene, focusing on the key studies that defined its

toxicity and led to its removal from therapeutic use. The information presented is synthesized

from foundational research conducted primarily before and during the period of its market

withdrawal.

Acute and General Toxicity
Methapyrilene hydrochloride, a white crystalline powder, was recognized for its sedative

effects, which were often the primary reason for its use.[2][3] However, in cases of overdose or

allergic reaction, a range of acute symptoms were observed. These included dizziness,

lethargy, ataxia, skin rashes, gastrointestinal spasms, blurred vision, heart palpitations, and

muscular twitching.[4] In severe cases, overdose could lead to convulsions, coma, and

respiratory or circulatory collapse, with at least one fatal overdose being described in the

historical literature.

Early toxicological studies in animals revealed species-specific differences in acute toxicity. For

instance, male Syrian golden hamsters administered 15 mg of methapyrilene hydrochloride by

gavage twice weekly for 58 weeks experienced a high mortality rate due to acute convulsant

effects, with survivors showing signs of liver toxicity and pancreatic hyperplasia. In male
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F344/N rats, a single gavage dose of 225 mg/kg in corn oil resulted in severe hepatotoxicity

within four days, characterized by periportal and focal necrosis and elevated liver enzymes.

Carcinogenicity: The Defining Toxicological
Endpoint
The most significant toxicological finding for methapyrilene was its potent

hepatocarcinogenicity in rats. Multiple studies conducted in the late 1970s and early 1980s

consistently demonstrated the induction of liver tumors in rats following chronic administration.

Key Carcinogenicity Studies in Rats
Seminal studies by Lijinsky and colleagues were instrumental in identifying the carcinogenic

risk of methapyrilene. In one key study, Sprague-Dawley rats were administered

methapyrilene hydrochloride in their drinking water. This resulted in a dose-related pattern of

liver tumors. Another study in F344/N rats exposed to 250 ppm of methapyrilene hydrochloride

in their feed found that almost all animals (18 out of 20 males and 20 out of 20 females)

developed either hepatic carcinomas or neoplastic nodules. Even at a lower dose of 125 ppm,

40% of the rats developed neoplastic nodules. The tumors were not confined to the liver, with

metastases to the lungs, spleen, and other organs being common.

The carcinogenic effect of methapyrilene was found to be highly specific to its chemical

structure. Studies on several structural analogues, including thenyldiamine, chlorothen,

methafurylene, and methaphenilene, did not show a similar increase in liver neoplasms under

comparable experimental conditions. This suggests that the intact methapyrilene molecule is

essential for its carcinogenic activity.

Table 1: Summary of Key Carcinogenicity Studies of Methapyrilene in Rats
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Genotoxicity Profile
The genotoxicity of methapyrilene has been a subject of considerable investigation, with

historical data presenting a somewhat mixed profile. While some in vitro assays indicated weak

mutagenic potential, in vivo studies generally failed to demonstrate genotoxic activity.

Methapyrilene hydrochloride did not induce mutations in Escherichia coli or various strains of

Salmonella typhimurium in standard plate incorporation assays, with or without metabolic

activation. However, a significant increase in small colony mutants was observed in the mouse

lymphoma L5178Y mutagenesis assay, which was associated with chromosomal damage. The

compound also produced positive results in several cell transformation assays. This

discrepancy between in vitro and in vivo genotoxicity data has led to the hypothesis that

methapyrilene may act through a non-genotoxic mechanism of carcinogenesis.
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Metabolism and Proposed Mechanisms of Toxicity
The metabolism of methapyrilene is a critical factor in its toxicity. The major metabolic

pathway is aliphatic N-oxidation, leading to the formation of methapyrilene N-oxide. Other

minor metabolites are also formed through side-chain cleavage and demethylation. The toxicity

of methapyrilene is believed to be dependent on its metabolism by cytochrome P450 (CYP)

enzymes, with evidence pointing towards the involvement of the CYP2C11 isoform in rats.

The hepatotoxicity of methapyrilene is associated with the induction of oxidative stress and

mitochondrial dysfunction. Studies in rat hepatocytes have shown that exposure to

methapyrilene leads to an increase in NADP+ levels and oxidation of cellular thiols, indicating

oxidative stress. This is accompanied by a loss of mitochondrial function, mitochondrial

swelling, and a significant decrease in cellular ATP. It has been proposed that these events,

coupled with a large increase in hepatic cell proliferation, may be the primary mechanism

behind the induction of liver tumors in rats.

Methapyrilene CYP2C11 Metabolism Reactive Metabolites

Oxidative Stress
(Increased NADP+, Thiol Oxidation)

Mitochondrial Dysfunction
(Swelling, Decreased ATP)

Hepatotoxicity
(Periportal Necrosis)

Increased Hepatic
Cell Proliferation Liver Tumors

Click to download full resolution via product page

Proposed mechanism of methapyrilene-induced hepatotoxicity.

Experimental Protocols from Historical Literature
The carcinogenicity of methapyrilene was primarily established through chronic toxicity studies

in rodents. A common experimental design involved the long-term administration of the

compound to rats in their diet or drinking water.

Representative Carcinogenicity Bioassay Protocol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1676370?utm_src=pdf-body
https://www.benchchem.com/product/b1676370?utm_src=pdf-body
https://www.benchchem.com/product/b1676370?utm_src=pdf-body
https://www.benchchem.com/product/b1676370?utm_src=pdf-body
https://www.benchchem.com/product/b1676370?utm_src=pdf-body
https://www.benchchem.com/product/b1676370?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676370?utm_src=pdf-body
https://www.benchchem.com/product/b1676370?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test Animals: Fischer 344 (F344) or Sprague-Dawley rats were commonly used. Animals

were typically young adults at the start of the study.

Group Size: Groups often consisted of 20 to 40 animals of each sex.

Dose Administration: Methapyrilene hydrochloride was mixed into the standard laboratory

animal diet at various concentrations (e.g., 125 ppm, 250 ppm) or dissolved in the drinking

water (e.g., 0.05%, 0.1%). A concurrent control group received the same diet or drinking

water without the test substance.

Duration: Studies were typically long-term, lasting for a significant portion of the animals'

lifespan (e.g., 80-108 weeks).

Observations: Animals were observed daily for clinical signs of toxicity. Body weight and

food/water consumption were monitored regularly.

Pathology: At the end of the study, or upon premature death, a complete necropsy was

performed. All major organs and tissues were examined macroscopically. Tissues,

particularly the liver, were preserved in formalin, processed for histology, and examined

microscopically for neoplastic and non-neoplastic lesions.
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Generalized workflow for a historical carcinogenicity bioassay.

Conclusion
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The historical toxicological data for methapyrilene provides a stark example of a widely used

pharmaceutical agent that was later found to pose a significant health risk. The potent

hepatocarcinogenicity observed in rats, despite a lack of strong evidence for genotoxicity,

highlights the importance of comprehensive, long-term animal studies in drug safety

assessment. The case of methapyrilene underscores the species-specific nature of some

toxicities and the critical role of metabolic activation in mediating adverse effects. For

contemporary researchers and drug development professionals, the story of methapyrilene
serves as a crucial case study in preclinical safety evaluation and the ongoing need to

understand the complex mechanisms underlying chemical carcinogenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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